
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a unique combination of functional groups, including a chloropropanoyl group, a quinolin-8-yloxy moiety, and an acetimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-chloropropanoyl chloride: This can be achieved by reacting 3-chloropropanoic acid with thionyl chloride under reflux conditions.
Preparation of quinolin-8-yloxy intermediate: Quinoline-8-ol is reacted with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to form the quinolin-8-yloxy anion.
Coupling reaction: The quinolin-8-yloxy anion is then reacted with 3-chloropropanoyl chloride to form the intermediate product.
Formation of acetimidamide group: The intermediate product is further reacted with an appropriate amidine reagent, such as acetamidine hydrochloride, under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and reduction: The quinolin-8-yloxy moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted amides, thioesters, or ethers, depending on the nucleophile used.
Oxidation: Oxidation of the quinolin-8-yloxy moiety can yield quinoline N-oxides.
Reduction: Reduction can lead to the formation of reduced quinoline derivatives.
Hydrolysis: Hydrolysis products include 3-chloropropanoic acid and quinoline-8-ol.
Wissenschaftliche Forschungsanwendungen
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the formation of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxy moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloropropanoyl group may enhance the compound’s binding affinity and specificity, while the acetimidamide group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetamide: Similar structure but lacks the amidine group.
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetonitrile: Contains a nitrile group instead of the amidine group.
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetic acid: Contains a carboxylic acid group instead of the amidine group.
Uniqueness
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the acetimidamide group, which can enhance its binding interactions and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H14ClN3O3 |
|---|---|
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3-chloropropanoate |
InChI |
InChI=1S/C14H14ClN3O3/c15-7-6-13(19)21-18-12(16)9-20-11-5-1-3-10-4-2-8-17-14(10)11/h1-5,8H,6-7,9H2,(H2,16,18) |
InChI-Schlüssel |
LBZVBADWWVPICJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CCCl)/N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CCCl)N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


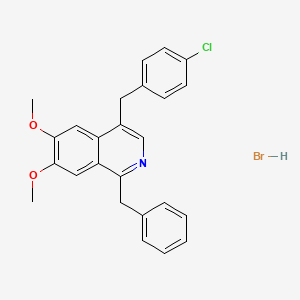
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

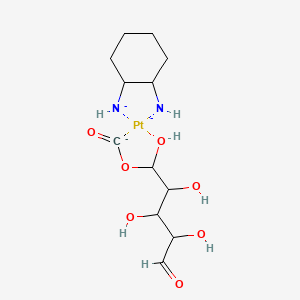

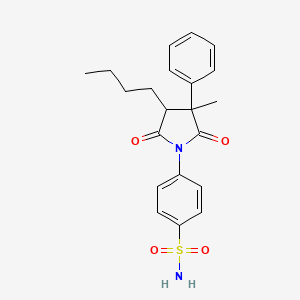
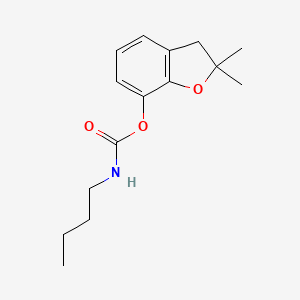

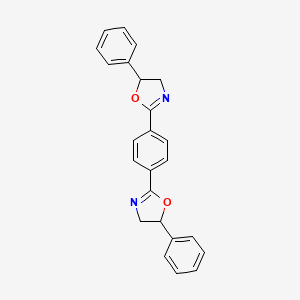
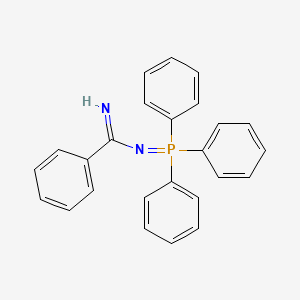
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
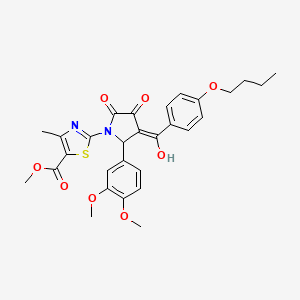

![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)
